

An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate

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Compound of Interest

Compound Name: ethyl 9H-xanthene-9-carboxylate

Cat. No.: B1594965

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CAS Number: 7401-03-8

This technical guide provides a comprehensive overview of **Ethyl 9H-xanthene-9-carboxylate**, a molecule of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores the potential biological activities and associated signaling pathways based on current research on related xanthene derivatives.

Physicochemical Properties

Ethyl 9H-xanthene-9-carboxylate is a solid organic compound. A summary of its key physicochemical properties is presented in the table below. While some data points are not available in the literature, those of the closely related parent compound, 9H-xanthene-9-carboxylic acid, are provided for reference.

Property	Value	Reference Compound Data (9H-xanthene-9-carboxylic acid)
Molecular Formula	C ₁₆ H ₁₄ O ₃	C ₁₄ H ₁₀ O ₃
Molecular Weight	254.28 g/mol	226.23 g/mol
Melting Point	67 °C	221-225 °C
Boiling Point	No data available	391.3 ± 41.0 °C (Predicted)
Appearance	Solid	White to Off-White Solid
Solubility	No data available	Insoluble in water

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 9H-xanthene-9-carboxylate** is not readily available in published literature. However, based on the known spectra of the parent carboxylic acid and the methyl ester analog, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons of the xanthene core. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methine proton at the 9-position would likely be a singlet.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the tricyclic xanthene structure.

Expected Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functional group.

Synthesis of Ethyl 9H-xanthene-9-carboxylate

A standard method for the synthesis of **Ethyl 9H-xanthene-9-carboxylate** is through the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of an acid

catalyst.

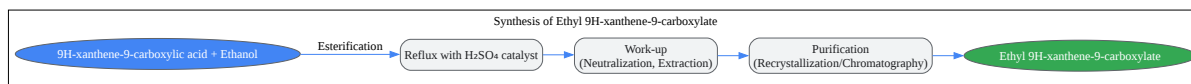
Materials:

- 9H-xanthene-9-carboxylic acid
- Absolute Ethanol (large excess)
- Concentrated Sulfuric Acid (catalytic amount)
- Sodium Bicarbonate (saturated solution)
- Anhydrous Sodium Sulfate
- Diethyl Ether
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in a large excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and evaporate the solvent to obtain the crude **Ethyl 9H-xanthene-9-carboxylate**.
- The crude product can be purified by recrystallization or column chromatography.



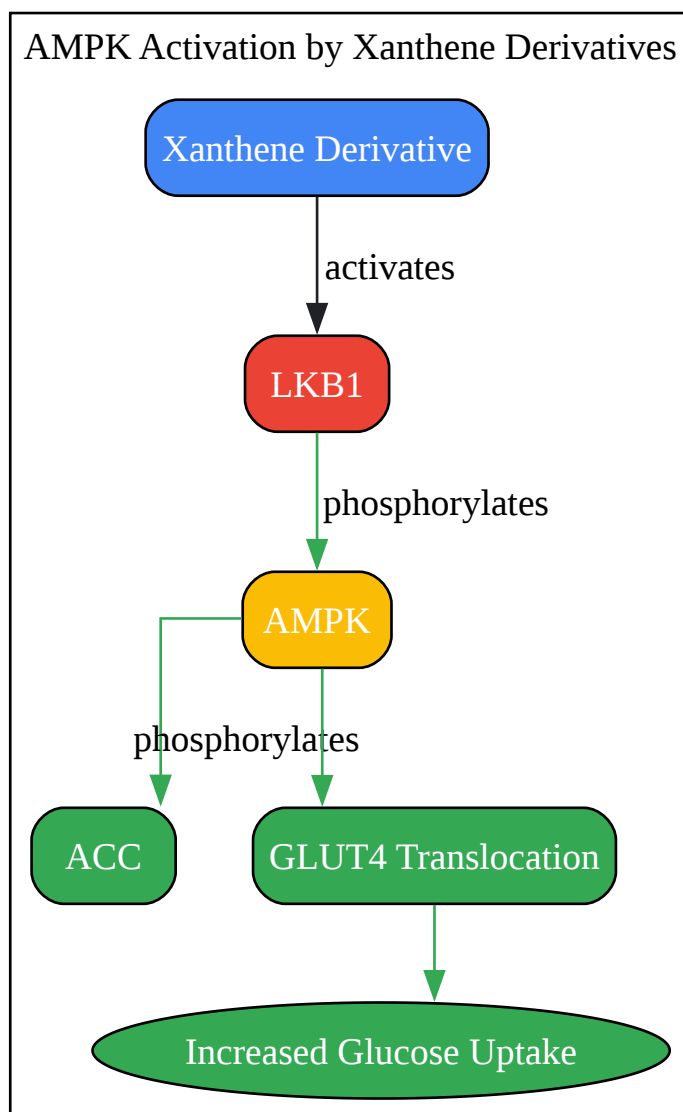
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A schematic overview of the Fischer esterification process.

Potential Biological Activities and Signaling Pathways

While specific biological studies on **Ethyl 9H-xanthene-9-carboxylate** are limited, the broader class of xanthene derivatives has shown significant pharmacological potential. Two prominent mechanisms of action have been identified for structurally related compounds: activation of AMP-activated protein kinase (AMPK) and positive allosteric modulation of the metabotropic glutamate receptor 1 (mGlu1).

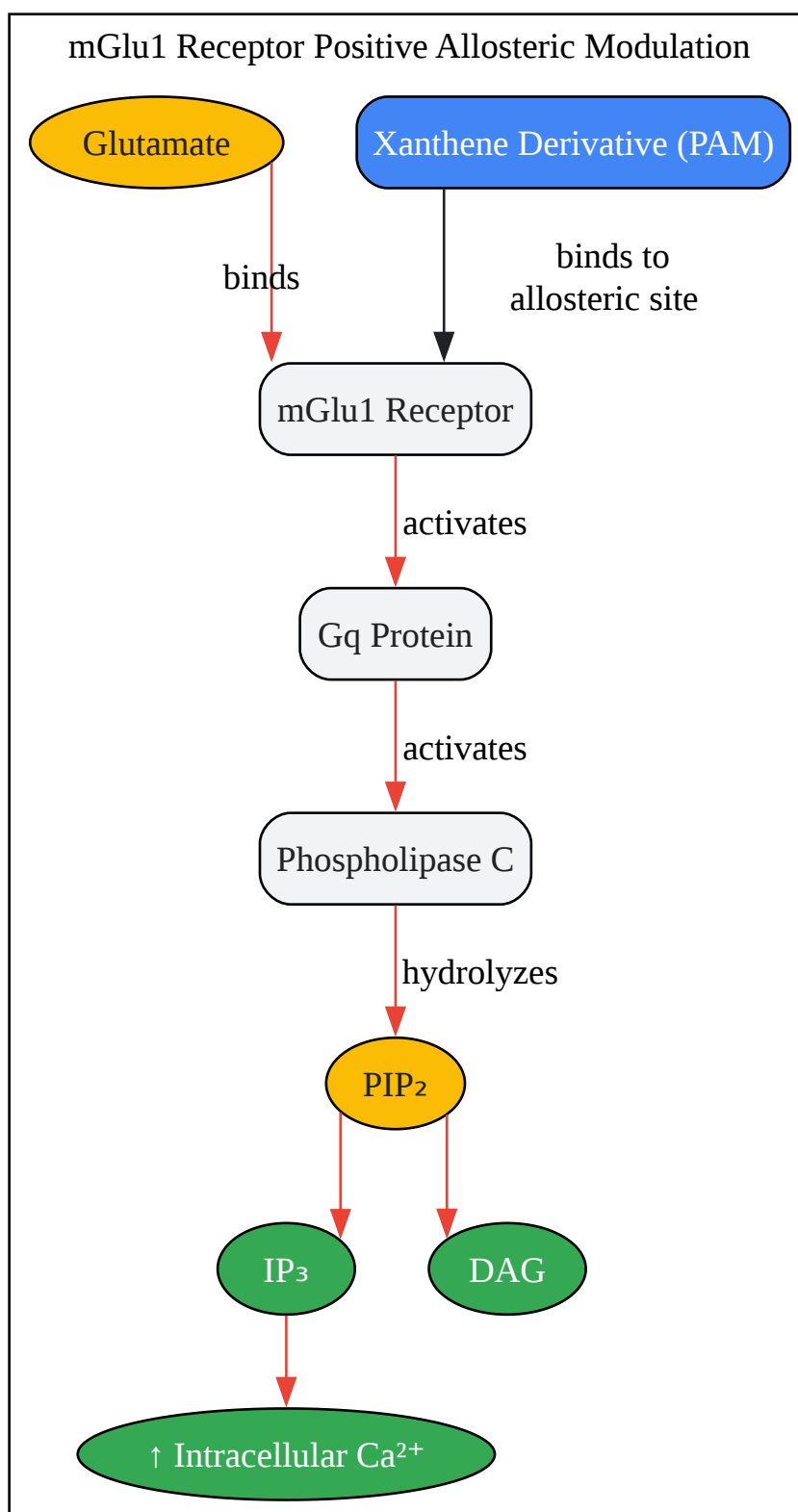
Certain derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMPK, a key enzyme in cellular energy homeostasis.^{[1][2][3]} Activation of AMPK can lead to increased glucose uptake and improved glucose tolerance, making these compounds potential candidates for the treatment of type 2 diabetes.^{[1][2][3]} The activation is often dependent on the upstream kinase LKB1.^{[1][2]}



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LKB1-dependent activation of AMPK by xanthene derivatives.

Derivatives of 9H-xanthene-9-carboxylic acid have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[4] These compounds do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can be beneficial in treating neurological and psychiatric disorders where mGlu1 receptor signaling is dysregulated.



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Modulation of mGlu1 receptor signaling by a PAM.

Safety and Handling

Based on available safety data sheets, **Ethyl 9H-xanthene-9-carboxylate** is not classified as hazardous. However, standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.

Conclusion

Ethyl 9H-xanthene-9-carboxylate is a derivative of the versatile xanthene scaffold. While specific data for this ethyl ester is somewhat limited, the known biological activities of related compounds, particularly in the areas of metabolic disorders and neurological conditions, suggest that it may be a valuable tool for researchers in drug discovery and development. The synthetic route is straightforward, allowing for its accessibility for further investigation. Future studies are warranted to fully elucidate the specific spectroscopic properties and biological profile of this compound.

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